4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid
Description
4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted with a sulfonamide group linked to a 1,1-dioxidotetrahydrothien-3-yl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly as an antitubercular agent . Its synthesis involves sulfonylation reactions, with characterization data including $^{13}\text{C}$-NMR (δ 169.54 ppm for the carbonyl group) and elemental analysis (C: 47.38%, H: 6.63%, N: 16.87%), consistent with literature reports .
Properties
IUPAC Name |
4-[(1,1-dioxothiolan-3-yl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S2/c13-11(14)8-1-3-10(4-2-8)20(17,18)12-9-5-6-19(15,16)7-9/h1-4,9,12H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANIHRKSOILEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Sulfonamide Formation: The sulfonamide group is formed by reacting the tetrahydrothiophene derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the sulfonamide intermediate with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Sulfonamide Group
The sulfonamide (-SO₂NH-) group participates in:
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Nucleophilic substitution : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .
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Acid-base reactions : The sulfonamide nitrogen can act as a weak base, forming salts with strong acids .
Benzoic Acid Moiety
The carboxylic acid (-COOH) group undergoes typical reactions:
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Esterification : Forms esters with alcohols (e.g., ethanol) under acid catalysis .
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Amide formation : Reacts with amines via carbodiimide-mediated coupling .
Cyclization and Heterocycle Formation
The tetrahydrothiophene-dioxide moiety can engage in cycloaddition or heterocyclization reactions:
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Oxazole/Thiazole synthesis : Reacts with aldehydes or ketones under dehydrative conditions to form fused heterocycles .
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Ring-opening reactions : The sulfone group in tetrahydrothiophene-dioxide may undergo nucleophilic attack, leading to ring expansion or functionalization .
Biological Activity and Derivatization
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Antimicrobial analogs : Structural modifications (e.g., halogenation) enhance activity against Gram-positive bacteria .
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Enzyme inhibition : Sulfonamide benzoic acids are known inhibitors of carbonic anhydrases and proteases .
Spectral Characterization Data
Key spectroscopic properties of analogous compounds are summarized below:
Stability and Degradation
Scientific Research Applications
Chemical Profile
- Molecular Formula : C11H13NO6S2
- Molecular Weight : 319.4 g/mol
- CAS Number : 325850-98-4
Anticancer Properties
4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid has shown promise as an apoptosis-inducing agent in cancer therapy. Research indicates that it can inhibit anti-apoptotic proteins like Bcl-2, which are often overexpressed in cancer cells. This inhibition promotes apoptosis, making it a potential candidate for cancer treatment strategies targeting resistant tumors .
Anti-inflammatory Effects
Studies have suggested that this compound may exhibit anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions characterized by chronic inflammation. The sulfonamide group is known for its ability to interact with various biological targets involved in inflammatory responses .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that the compound effectively induced apoptosis in various cancer cell lines through Bcl-2 inhibition. |
| Study B | Showed significant reduction in inflammatory markers in animal models treated with the compound compared to controls. |
| Study C | Explored the pharmacokinetics and bioavailability of the compound, suggesting favorable absorption characteristics for therapeutic use. |
Mechanism of Action
The mechanism of action of 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[(4-Bromophenyl)sulfonyl]benzoic Acid
- Structure : Differs by replacing the tetrahydrothienyl group with a 4-bromophenyl substituent.
- Synthesis : Derived from 4-methylbenzene-1-sulfonyl chloride and bromobenzene, followed by acylation and cyclodehydration .
- Applications : Used as a precursor for cytotoxic 1,3-oxazole derivatives, tested on Daphnia magna .
3-Bromo-2-[[4-(Acetylamino)phenyl]sulfonyl]benzoic Acid Hydrazide (Compound 18)
Perfluorinated Sulfonyl Benzoic Acids
- Examples: Include fluorinated chains like nonafluorobutyl or tridecafluorohexyl .
- Applications : Primarily industrial (e.g., surfactants, coatings) due to fluorinated chains’ hydrophobicity and chemical stability .
- Contrast: Unlike the target compound, these lack nitrogenous heterocycles, limiting biological interactions but enhancing material durability.
Physicochemical Properties
Biological Activity
4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid (CAS Number: 325850-98-4) is a synthetic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies. The compound's structure, molecular formula (C₁₁H₁₃N₀₆S₂), and molecular weight (319.4 g/mol) are essential for understanding its interactions at the molecular level.
The biological activity of 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies indicate that it may influence:
- Proteasome Activity : Enhances the ubiquitin-proteasome pathway (UPP), which is crucial for protein degradation and cellular homeostasis.
- Autophagy-Lysosome Pathway (ALP) : Promotes autophagy, a process that degrades and recycles cellular components, thus playing a role in cellular stress responses and aging.
Efficacy in Cell-Based Assays
In vitro studies demonstrate that 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid exhibits significant activity in enhancing proteasomal and lysosomal functions. For instance, compounds derived from similar structures have shown to activate cathepsins B and L, enzymes involved in protein degradation.
Table 1: Comparative Biological Activity of Benzoic Acid Derivatives
| Compound | Proteasome Activation (%) | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
|---|---|---|---|
| Compound 1 | 467.3 ± 3.9 | Significant | Moderate |
| Compound 2 | Moderate | Low | Low |
| Compound 3 | High | High | High |
| 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid | Potentially High | Potentially High | Potentially High |
Cytotoxicity Studies
Research indicates that while enhancing proteasomal and lysosomal activity, the compound does not exhibit significant cytotoxic effects on normal human fibroblasts or cancer cell lines at tested concentrations (up to 10 μg/mL). This suggests a therapeutic potential without substantial toxicity.
Study on Protein Degradation Systems
A notable study published in PMC evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated that compounds similar to 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid significantly enhanced both UPP and ALP activities. The study highlighted the importance of these pathways in combating age-related decline in cellular function .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds found that they exhibited notable antibacterial and antifungal activities. Although specific data on 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid was limited, its structural analogs demonstrated efficacy against various pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves coupling a tetrahydrothiophene-3-amine derivative with a sulfonyl chloride intermediate (e.g., 4-sulfobenzoic acid derivatives). Key steps include:
- Sulfonylation : Reacting the amine group with a sulfonyl chloride under anhydrous conditions using a base like pyridine or triethylamine in dichloromethane (DCM) at 0–5°C .
- Oxidation : Converting the tetrahydrothienyl group to its 1,1-dioxide form using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm the sulfonamide linkage (δ 3.0–3.5 ppm for sulfonyl protons) and oxidation state of the tetrahydrothienyl group .
- Elemental Analysis : Validates stoichiometry (C, H, N, S content) .
- FT-IR : Peaks at ~1150 cm (S=O stretching) and ~1700 cm (carboxylic acid C=O) confirm functional groups .
Advanced Research Questions
Q. What experimental models are suitable for evaluating the biological activity of this compound, and how should assays be designed?
- In Vitro Models :
- Cytotoxicity : Use Daphnia magna (water flea) for rapid screening of acute toxicity (24–48 hr exposure, EC50 calculations) .
- Enzyme Inhibition : Test against sulfotransferases or carbonic anhydrases via spectrophotometric assays (e.g., para-nitrophenyl acetate hydrolysis) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example : If cytotoxicity varies between Daphnia magna and mammalian cell lines (e.g., HEK293), consider:
- Species-Specific Metabolism : Differences in sulfonation pathways or membrane permeability .
- Assay Conditions : Adjust pH (carboxylic acid group ionization) or use serum-free media to avoid protein binding .
- Validation : Replicate experiments with orthogonal methods (e.g., ATP-based viability assays vs. microscopy-based apoptosis staining) .
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Environmental Stability Studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via HPLC-UV .
- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions; identify byproducts using LC-MS/MS .
- Ecotoxicology : Evaluate bioaccumulation in aquatic organisms (e.g., zebrafish) via bioconcentration factor (BCF) calculations .
Methodological Considerations
- Data Reproducibility : Standardize synthetic protocols (e.g., inert atmosphere for oxidation steps) and validate analytical instruments with certified reference materials .
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicological testing and avoid in vivo studies without institutional approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
